5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide
Description
5-(Dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with a dimethylsulfamoyl group, a methoxy group, and an oxazole ring
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-16(2)22(18,19)9-4-5-11(20-3)10(8-9)13(17)14-12-6-7-21-15-12/h4-8H,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOSQYJKEWBSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the methoxy group. The final step involves the formation of the oxazole ring through cyclization reactions. Specific reagents and conditions may vary, but common reagents include dimethyl sulfate, methanol, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfamoyl group, leading to different products.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5-(Dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring and the sulfamoyl group are key functional groups that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylsulfamoyl)-2-fluoro-N-(1,2-oxazol-3-yl)benzamide: Similar structure but with a fluorine atom instead of a methoxy group.
2-Methoxy-5-chlorobenzo[d]oxazole: Contains a chlorobenzo[d]oxazole core with a methoxy group.
Uniqueness
5-(Dimethylsulfamoyl)-2-methoxy-N-(1,2-oxazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxazole ring and the dimethylsulfamoyl group makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
